molecular formula C8H8ClFS B13896154 (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane

(4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane

Cat. No.: B13896154
M. Wt: 190.67 g/mol
InChI Key: SOPJYLRHZRZQEE-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8ClFS It is a derivative of phenyl sulfane, where the phenyl ring is substituted with chloro, fluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-2-fluoro-5-methylphenol with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the phenol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Thiol.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

(4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, leading to changes in biochemical pathways. The presence of chloro and fluoro groups enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-fluoro-4-methylphenyl)(methyl)sulfane
  • (4-Chloro-2-fluoro-5-(methoxymethyl)-3-methylphenyl)(methyl)sulfane
  • (4-Chloro-2-fluoro-3-methoxy-5-methylphenyl)(methyl)sulfane

Uniqueness

(4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Biological Activity

(4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane is an organosulfur compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₈ClF₁S. Its structure features a phenyl ring substituted with chlorine, fluorine, and methyl groups, along with a methyl sulfide functional group. This unique combination of substituents may enhance its reactivity and biological interactions compared to other similar compounds.

The biological activity of this compound is influenced by its ability to interact with various molecular targets, such as enzymes and receptors. The presence of halogens can enhance binding affinity to specific proteins, while the sulfane group may participate in redox reactions, influencing cellular processes. The compound's reactivity allows it to form sulfoxides and sulfones through oxidation, which may contribute to its biological effects.

Biological Activity

Research indicates that compounds with similar structures often exhibit a range of pharmacological effects, including:

  • Antibacterial Properties : Some studies suggest that this compound may possess antibacterial activity against various strains.
  • Antifungal Activity : The compound may also demonstrate antifungal properties, making it a candidate for further investigation in treating fungal infections.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
4-ChloroanilineAmino group instead of methyl sulfideAntibacterial properties
2-FluorobenzenesulfanylSulfanyl group instead of methyl sulfidePotentially neuroactive
5-Methylthio-2-chlorobenzaldehydeAldehyde functional groupAntifungal activity
3-Chloro-4-(trifluoromethyl)anilineTrifluoromethyl instead of methyl sulfideAnticancer properties

Case Studies

  • High-Throughput Experimentation : In pharmaceutical research, high-throughput experimentation has been employed to assess the efficacy of this compound against specific biological targets. This approach allows for rapid screening of multiple compounds to identify potential drug candidates .
  • Structure-Activity Relationship Studies : Studies focusing on the effects of various substituents on the phenyl ring have shown that modifications can significantly alter the biological activity of similar compounds. For instance, the introduction of fluorine in para positions has been linked to increased potency in inhibiting specific enzymes involved in metabolic pathways .

Properties

Molecular Formula

C8H8ClFS

Molecular Weight

190.67 g/mol

IUPAC Name

1-chloro-5-fluoro-2-methyl-4-methylsulfanylbenzene

InChI

InChI=1S/C8H8ClFS/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3

InChI Key

SOPJYLRHZRZQEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)SC

Origin of Product

United States

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